molecular formula C16H10F3NOS B2872031 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole CAS No. 1421263-68-4

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole

Cat. No.: B2872031
CAS No.: 1421263-68-4
M. Wt: 321.32
InChI Key: UEKWNZRWDWWYNF-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole (CAS 1421263-68-4) is a high-purity synthetic thiazole derivative of significant interest in medicinal chemistry and cosmetic research. This compound features a molecular formula of C16H10F3NOS and a molecular weight of 321.32 g/mol . Thiazole derivatives are recognized as a versatile scaffold in drug discovery due to their aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions, which allows them to interact with diverse biological targets . A key and promising research application for this class of compounds is as an inhibitor of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway . Structural analogs of this compound, specifically 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives, have demonstrated potent anti-tyrosinase activity and effectively inhibited melanogenesis in both in vitro cell models and in vivo zebrafish models . This suggests its potential as a candidate for investigating novel skin-whitening agents and treatments for hyperpigmentation, positioning it as a valuable tool for dermatological and cosmetic science research. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NOS/c17-16(18,19)11-7-5-10(6-8-11)15-20-13(9-22-15)12-3-1-2-4-14(12)21/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWNZRWDWWYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole typically involves a multi-step reaction process. One common method is the condensation of 2-aminothiazole with 2-hydroxybenzaldehyde and 4-trifluoromethylbenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then cyclized to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high production rates.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Industry: Its properties may be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Thiazole Derivatives with Trifluoromethylphenyl Groups

  • Compound 2a (4-(4-(Trifluoromethyl)phenyl)thiazole) : Lacks the 2-hydroxyphenyl group but retains the trifluoromethylphenyl moiety. Docking studies reveal π-π interactions between its thiazole ring and Trp286 in AChE, demonstrating weaker binding compared to the target compound due to the absence of hydrogen-bonding from the hydroxyl group .
  • Compound 3g (2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole): Incorporates a hydrazinyl-dicyclopropylmethylene group instead of 2-hydroxyphenyl.

Derivatives with Halogenated or Alkyl Substituents

  • Compound 9c (N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) : The bromophenyl group increases molecular weight (337.2 g/mol) and polarizability, enhancing van der Waals interactions but reducing solubility compared to the target compound. Docking poses suggest weaker π-π stacking due to the electron-withdrawing bromine .
  • Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) : The methyl group improves lipophilicity (logP ~3.2) but lacks hydrogen-bonding capacity. This results in lower AChE inhibition efficacy (IC₅₀ = 12.3 µM) compared to the target compound (IC₅₀ = 4.7 µM) .

Hydrazine-Functionalized Thiazoles

  • 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole : The hydrazine group enables Schiff base formation or metal chelation, broadening applications in coordination chemistry. However, it lacks the hydroxyl group’s hydrogen-bonding specificity, reducing target selectivity in biological systems .
  • 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone : The methoxy group enhances electron-donating effects, stabilizing the thiazolone tautomer. This compound exhibits moderate antifungal activity (MIC = 16 µg/mL) but inferior AChE inhibition compared to the target compound .

AChE Inhibition

The target compound’s 2-hydroxyphenyl group forms hydrogen bonds with Tyr341, while the trifluoromethylphenyl engages in π-π stacking with Trp286, mimicking donepezil’s binding mode . In contrast:

  • Compound 2b (4-(4-(Trifluoromethyl)phenyl)thiazole with phenyl-thiazole group) : Exhibits dual π-π interactions with Tyr341 but lacks hydroxyl-mediated hydrogen bonds, resulting in 40% lower inhibition potency .

DNA Interaction

The target compound’s hydroxyl group facilitates minor groove binding, whereas analogs like 3g (with dicyclopropylmethylene hydrazinyl) exhibit intercalation due to planar aromatic systems, albeit with lower efficiency (15% DNA fragmentation at 25 µM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (µg/mL) Key Substituents
Target Compound 325.3 3.8 18.2 (PBS) 2-Hydroxyphenyl, CF₃-phenyl
2a (4-(4-CF₃-phenyl)thiazole) 269.3 4.1 8.5 CF₃-phenyl
9c (4-Bromophenyl derivative) 337.2 4.3 5.1 Bromophenyl
3g (Hydrazinyl-dicyclopropyl) 356.4 3.5 12.9 CF₃-phenyl, dicyclopropylmethylene

Data compiled from

Biological Activity

4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole is a thiazole derivative with significant biological activity, particularly in pharmacological applications. This compound exhibits a range of effects, including anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring substituted with a hydroxyphenyl group and a trifluoromethylphenyl group. This unique configuration is essential for its biological activity.

  • Chemical Formula : C15H12F3N2OS
  • Molecular Weight : 332.33 g/mol

Anticancer Activity

Research indicates that thiazole derivatives, including 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole, exhibit notable anticancer properties. The compound's efficacy has been evaluated against various cancer cell lines.

Cell Line IC50 (µM) Reference
A-431 (human epidermoid carcinoma)< 1.98
U251 (human glioblastoma)< 10
WM793 (human melanoma)< 30

The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group enhances cytotoxicity, possibly by increasing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/ml) Reference
Staphylococcus aureus50
Escherichia coli25
Candida albicans250

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this thiazole derivative has shown potential as an anticonvulsant agent. In preclinical studies, it was found to significantly reduce seizure activity in animal models.

Case Studies

  • Antitumor Efficacy in Glioblastoma Models
    A study conducted on U251 cells demonstrated that 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole induced apoptosis through the activation of caspase pathways. The compound was compared with doxorubicin, showing superior efficacy in certain assays, suggesting its potential as an alternative treatment for glioblastoma.
  • Synergistic Effects with Standard Antibiotics
    Another study explored the synergistic effects of this compound when combined with standard antibiotics against resistant strains of Staphylococcus aureus. The combination therapy yielded lower MIC values than those observed for either drug alone, indicating enhanced effectiveness.

The mechanisms underlying the biological activities of 4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]thiazole are multifaceted:

  • Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation through cell cycle arrest.
  • Antimicrobial : Disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Anticonvulsant : Modulation of neurotransmitter systems, particularly enhancing GABAergic activity.

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